3-(3,5-dimethylphenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
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Overview
Description
“3-(3,5-dimethylphenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one” is a complex organic compound that belongs to the class of benzoxadiazocines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,5-dimethylphenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one” typically involves multiple steps, including the formation of the benzoxadiazocine core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzoxadiazocine core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the 3,5-dimethylphenyl and 4-methoxyphenylcarbonyl groups through various functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
“3-(3,5-dimethylphenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Use in the synthesis of novel materials with unique properties.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “3-(3,5-dimethylphenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one” involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of Pathways: Influence on biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “3-(3,5-dimethylphenyl)-5-[(4-methoxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one” may include other benzoxadiazocines with different substituents. Examples include:
- 3-(3,5-dimethylphenyl)-5-[(4-hydroxyphenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- 3-(3,5-dimethylphenyl)-5-[(4-chlorophenyl)carbonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
Uniqueness
The uniqueness of “this compound” lies in its specific substituents and the resulting chemical properties. These unique features may contribute to its specific applications and reactivity.
Properties
Molecular Formula |
C27H26N2O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
10-(3,5-dimethylphenyl)-12-(4-methoxybenzoyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
InChI |
InChI=1S/C27H26N2O4/c1-17-13-18(2)15-20(14-17)29-26(31)28(25(30)19-9-11-21(32-4)12-10-19)23-16-27(29,3)33-24-8-6-5-7-22(23)24/h5-15,23H,16H2,1-4H3 |
InChI Key |
NVKBDUMELZNZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3CC2(OC4=CC=CC=C34)C)C(=O)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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